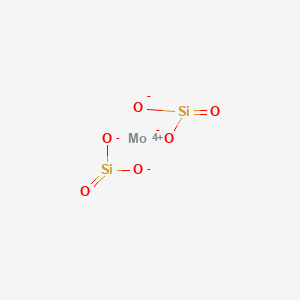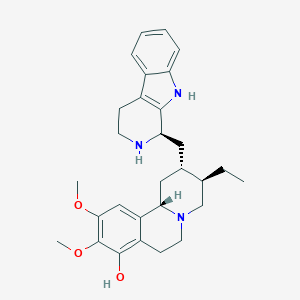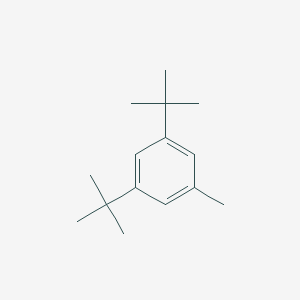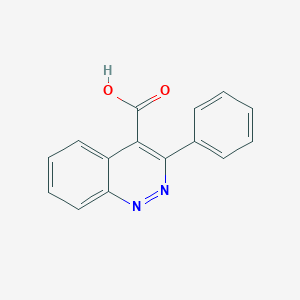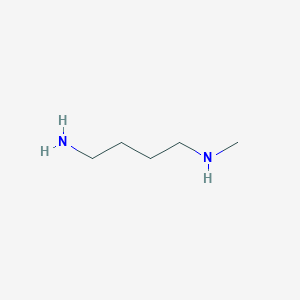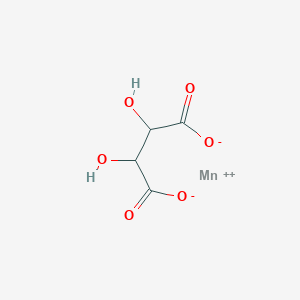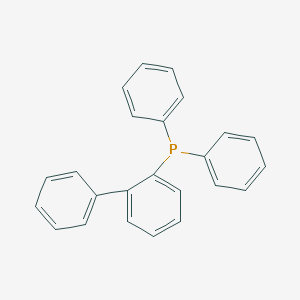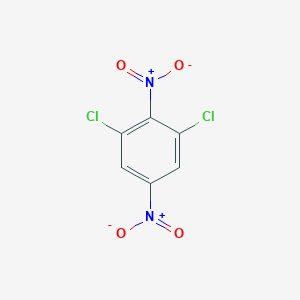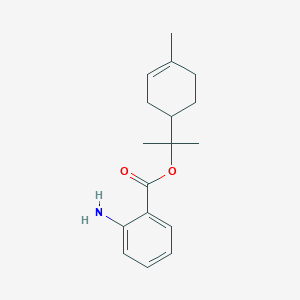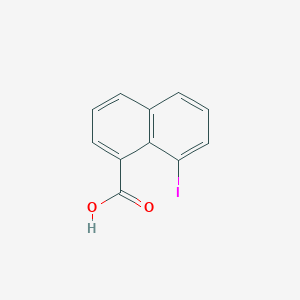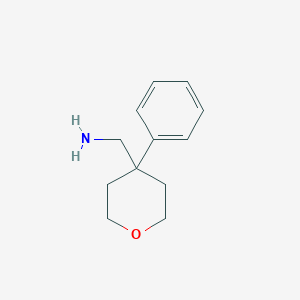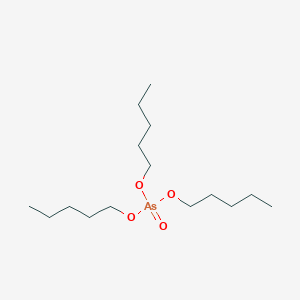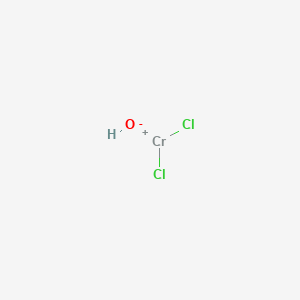
Chromium chloride hydroxide (CrCl2(OH))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium chloride hydroxide (CrCl2(OH)) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a greenish-yellow powder that is soluble in water and has a molecular weight of 157.90 g/mol. In
Aplicaciones Científicas De Investigación
CrCl2(OH) has been used in various scientific research applications. One of its significant applications is in the field of catalysis. It has been found to be an effective catalyst for various organic reactions, including oxidation, reduction, and coupling reactions. It has also been used in the synthesis of organic compounds, such as aldehydes, ketones, and esters.
Mecanismo De Acción
The mechanism of action of CrCl2(OH) is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which facilitates the transfer of electrons between reactants. It has also been suggested that CrCl2(OH) can activate oxygen molecules, which can then react with organic compounds to form products.
Efectos Bioquímicos Y Fisiológicos
CrCl2(OH) has been shown to have some biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CrCl2(OH) in lab experiments is its effectiveness as a catalyst. It can catalyze various organic reactions, which can help to increase reaction rates and yields. However, one of the limitations of using CrCl2(OH) is its toxicity. It can be harmful if ingested or inhaled, and precautions must be taken when handling it.
Direcciones Futuras
There are several future directions for the use of CrCl2(OH) in scientific research. One direction is to explore its potential as a catalyst for new organic reactions. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research can be done to understand its mechanism of action and to develop safer methods for handling and using it in lab experiments.
In conclusion, CrCl2(OH) is a chemical compound that has significant potential in scientific research. Its unique properties make it an effective catalyst for various organic reactions, and it has been shown to have some biochemical and physiological effects. However, precautions must be taken when handling it due to its toxicity. Further research is needed to explore its potential applications and to develop safer methods for its use in lab experiments.
Métodos De Síntesis
CrCl2(OH) can be synthesized by the reaction of chromium(III) chloride and sodium hydroxide. The reaction is as follows:
CrCl3 + NaOH → CrCl2(OH) + NaCl + H2O
The resulting CrCl2(OH) can be purified by washing with water and drying.
Propiedades
Número CAS |
14982-80-0 |
|---|---|
Nombre del producto |
Chromium chloride hydroxide (CrCl2(OH)) |
Fórmula molecular |
Cl2CrHO |
Peso molecular |
139.91 g/mol |
Nombre IUPAC |
dichlorochromium(1+);hydroxide |
InChI |
InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |
Clave InChI |
PTRDQJDHXDUJQE-UHFFFAOYSA-K |
SMILES isomérico |
[OH-].Cl[Cr+]Cl |
SMILES |
[OH-].Cl[Cr+]Cl |
SMILES canónico |
[OH-].[Cl-].[Cl-].[Cr+3] |
Otros números CAS |
14982-80-0 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




